4-[[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methylamino]quinoline-3-carboxylic acid
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Overview
Description
4-[[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methylamino]quinoline-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and a piperazine moiety, which enhances its pharmacological properties.
Mechanism of Action
Mode of Action
Compounds with similar structures, such as piperazines, have been shown to inhibit microtubule synthesis, cell cycle progression, and angiogenesis, which are critical to a tumor cell’s ability to grow and metastasize .
Biochemical Pathways
Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways .
Result of Action
It’s worth noting that n-nitrosamines, which can form as impurities in the process of chemical drug production, have been linked to an elevated risk of several cancers .
Action Environment
Factors such as temperature, humidity, light, and sound can potentially influence the action of environmental meters like en300 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methylamino]quinoline-3-carboxylic acid typically involves multi-step organic reactions
Quinoline Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Piperazine Introduction: The piperazine moiety is introduced through nucleophilic substitution reactions, where the piperazine ring is attached to the quinoline core.
Pyridine Attachment: The pyridine group is then attached using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, and employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methylamino]quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methylamino]quinoline-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic potential in treating diseases like malaria and cancer.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Imatinib: A tyrosine kinase inhibitor with a similar piperazine moiety.
Uniqueness
4-[[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methylamino]quinoline-3-carboxylic acid is unique due to its combination of a quinoline core, piperazine ring, and pyridine group, which confer a broad spectrum of biological activities and potential therapeutic applications.
This compound’s versatility and potential make it a valuable subject for ongoing research in various scientific disciplines.
Properties
IUPAC Name |
4-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methylamino]quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-25-9-11-26(12-10-25)20-15(5-4-8-22-20)13-24-19-16-6-2-3-7-18(16)23-14-17(19)21(27)28/h2-8,14H,9-13H2,1H3,(H,23,24)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIFRRJHIVGARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CNC3=C(C=NC4=CC=CC=C43)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2201350-93-6 |
Source
|
Record name | 4-({[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}amino)quinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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